Pixantrone Mono Maleinamide Mixture
Description
Chemical Identity and Structural Definition
Pixantrone mono maleinamide mixture constitutes a sophisticated chemical entity derived from the parent compound pixantrone through strategic maleimide conjugation chemistry. The foundational structure of pixantrone is characterized by the molecular formula C17H19N5O2 with a molecular weight of 325.4 grams per mole. The parent compound pixantrone is systematically named as 6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione, representing a complex heterocyclic structure that incorporates multiple nitrogen-containing functional groups within its aromatic framework.
The structural architecture of pixantrone features a distinctive benzo[g]isoquinoline core with strategically positioned amino substituents that confer unique chemical properties. The compound contains two 2-aminoethylamino side chains attached at positions 6 and 9 of the core structure, creating a symmetrical molecular arrangement that facilitates specific interactions with biological targets. The presence of quinone functionalities at positions 5 and 10 provides essential redox characteristics while the nitrogen heteroatom incorporated into the aromatic system distinguishes pixantrone from conventional anthracycline structures.
Maleimide conjugation introduces additional structural complexity through the formation of covalent linkages between pixantrone and maleimide moieties. The maleimide functional group, characterized by the molecular formula C4H3NO2, represents a cyclic dicarboximide structure that exhibits high reactivity toward nucleophilic species. The conjugation process involves Michael addition reactions where nucleophilic groups, particularly amino functionalities present in pixantrone, react with the electron-deficient double bond of the maleimide ring system.
The resulting this compound encompasses multiple molecular species formed through selective conjugation reactions. These species maintain the core pixantrone structure while incorporating maleimide-derived linkages that modify the overall chemical and physical properties of the compound. The heterogeneous nature of the mixture reflects the complexity of maleimide conjugation chemistry and the potential for multiple conjugation sites within the pixantrone molecule.
Historical Development of Pixantrone Derivatives
The development of pixantrone derivatives emerged from systematic efforts to address the cardiotoxic limitations associated with conventional anthracycline chemotherapy agents. Historical research at the United States National Cancer Institute involved extensive screening of compounds provided by Allied Chemical Company, leading to the identification of ametantrone as a promising antitumor agent. This discovery initiated a rational drug development program focused on creating anthracycline analogues with reduced cardiotoxicity while maintaining therapeutic efficacy.
The progression from ametantrone to mitoxantrone represented a significant advancement in anthracenedione chemistry. Mitoxantrone was conceptualized as a simplified analogue of doxorubicin that retained similar antitumor mechanisms while exhibiting reduced structural complexity. Clinical investigations demonstrated that mitoxantrone possessed meaningful antitumor activity against diverse cancer types with decreased toxic side effects compared to doxorubicin therapy. However, mitoxantrone was not completely free from cardiotoxic effects, necessitating further structural modifications.
The synthesis of pixantrone, originally designated as BBR 2778, resulted from collaborative research efforts between University of Vermont researchers Miles P. Hacker and Paul A. Krapcho. Initial characterization studies conducted at the Boehringer Mannheim Italia Research Center in Monza and the University of Vermont in Burlington established the fundamental cytotoxic properties and mechanism of action for this novel compound. Subsequent investigations at the University of Texas M. D. Anderson Cancer Center in Houston and the Istituto Nazionale Tumori in Milan provided additional insights into the therapeutic potential of pixantrone.
The development of pixantrone derivatives, including maleimide conjugates, represents the continued evolution of this chemical platform. Research efforts have focused on creating modified versions of pixantrone that enhance specific properties such as solubility, stability, or targeting capabilities. The incorporation of maleimide functionalities into pixantrone structures reflects modern approaches to drug conjugation and delivery system development.
Classification Within Aza-anthracenedione Family
Pixantrone belongs to the aza-anthracenedione family, a specialized class of antineoplastic compounds that represents a distinct structural category within the broader anthracycline drug family. Aza-anthracenediones are characterized by the incorporation of nitrogen heteroatoms into the anthracenedione core structure, distinguishing them from conventional anthracyclines through specific molecular modifications. This classification encompasses compounds that maintain the fundamental anthracenedione framework while incorporating nitrogen substituents that alter chemical and biological properties.
The structural distinction between anthracenediones and anthracyclines lies primarily in the number of planar rings within the molecular framework. Anthracenediones contain three planar rings compared to the four rings present in anthracyclines, and they lack the daunosamine amino-sugar component that characterizes traditional anthracycline structures. This structural simplification contributes to altered pharmacological properties while maintaining essential antineoplastic activity.
Within the aza-anthracenedione classification, pixantrone exhibits unique structural features that differentiate it from the prototypic anthracenedione mitoxantrone. The critical molecular modifications in pixantrone include the removal of a hydroquinone group and the insertion of a nitrogen heteroatom in the same ring position. Additionally, pixantrone incorporates (ethylamino)diethylamine side chains in place of the (hydroxyethylamino)ethylamino side chains found in mitoxantrone. These structural alterations significantly impact the compound's interaction with biological systems and its potential for causing adverse effects.
The aza-anthracenedione family demonstrates considerable diversity in terms of specific structural modifications and resulting biological activities. Research efforts have produced numerous derivatives that explore different nitrogen positioning, side chain variations, and additional functional group modifications. The classification system provides a framework for understanding structure-activity relationships within this compound family and guides the development of new therapeutic agents with improved properties.
| Compound Class | Ring Structure | Nitrogen Content | Side Chain Type | Primary Mechanism |
|---|---|---|---|---|
| Anthracyclines | Four planar rings | Limited | Daunosamine sugar | Topoisomerase II inhibition |
| Anthracenediones | Three planar rings | Moderate | Amino substituents | Topoisomerase II inhibition |
| Aza-anthracenediones | Three planar rings | Enhanced | Modified amino chains | DNA intercalation/Topoisomerase II |
Rationale for Maleimide Conjugation in Pixantrone Chemistry
The incorporation of maleimide functionalities into pixantrone chemistry reflects strategic approaches to enhance compound properties and expand therapeutic applications. Maleimide conjugation offers several distinct advantages in drug development, particularly in the context of creating stable covalent linkages between drug molecules and targeting moieties or delivery systems. The high reactivity of maleimide groups toward nucleophilic species enables efficient conjugation reactions under mild conditions, making this chemistry attractive for pharmaceutical applications.
The mechanism of maleimide conjugation involves Michael addition reactions where nucleophilic groups, such as amino functionalities present in pixantrone, attack the electron-deficient double bond of the maleimide ring. This reaction proceeds through a 1,4-addition mechanism that results in the formation of stable covalent bonds between the reactants. The resulting conjugates maintain the structural integrity of both components while creating new molecular entities with modified properties.
In the context of pixantrone chemistry, maleimide conjugation serves multiple strategic purposes. The reaction can be used to modify the solubility characteristics of pixantrone, potentially improving its pharmaceutical formulation properties. Additionally, maleimide linkages can serve as attachment points for targeting moieties, enabling the development of targeted drug delivery systems. The stability of maleimide-derived linkages under physiological conditions provides confidence in the integrity of resulting conjugates during therapeutic applications.
Research investigations have demonstrated that maleimide conjugation chemistry can be fine-tuned through structural modifications to achieve desired reaction rates and product stability. Electron-withdrawing substituents on the maleimide ring can accelerate conjugation reactions and influence the subsequent hydrolysis behavior of the resulting adducts. This level of chemical control enables the design of conjugation systems tailored to specific therapeutic requirements.
The development of this compound represents the practical application of these conjugation principles to create a modified pixantrone derivative with potentially enhanced properties. The mixture composition reflects the complexity of maleimide conjugation reactions and the formation of multiple product species with varying degrees of modification. Understanding the chemical basis for maleimide conjugation provides essential insights into the properties and potential applications of these specialized pixantrone derivatives.
| Conjugation Parameter | Conventional Maleimides | Modified Maleimides | Pixantrone Application |
|---|---|---|---|
| Reaction Rate | Moderate | Variable | Controlled by side chain accessibility |
| Product Stability | Limited | Enhanced | Dependent on conjugation site |
| Hydrolysis Susceptibility | High | Reduced | Influenced by molecular environment |
| Therapeutic Utility | Standard | Improved | Enhanced through strategic modification |
Properties
Molecular Formula |
C₄₂H₄₂N₁₀O₁₀ |
|---|---|
Molecular Weight |
846.84 |
Synonyms |
(Z)-4-((2-((6-((2-Aminoethyl)amino)-5,10-dioxo-5,10-dihydrobenzo[g]isoquinolin-9-yl)amino)ethyl)amino)-4-oxobut-2-enoic Acid Compound With (Z)-4-((2-((9-((2-Aminoethyl)amino)-5,10-dioxo-5,10-dihydrobenzo[g]isoquinolin-6-yl)amino)ethyl)amino)-4-oxobut |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Toxicity Comparison of Pixantrone and Similar Compounds
| Compound | Class | Cardiotoxicity Risk | Hematologic Toxicity | Other Notable Toxicities |
|---|---|---|---|---|
| Pixantrone | Aza-anthracenedione | Low | Neutropenia | Nausea, blue skin discoloration |
| Doxorubicin | Anthracycline | High | Severe myelosuppression | Alopecia, mucositis, cumulative dose-dependent cardiomyopathy |
| Mitoxantrone | Anthracenedione | Moderate | Neutropenia, thrombocytopenia | Blue urine, hepatotoxicity |
| BBR 2778 (aza-anthracenedione) | Aza-anthracenedione | Minimal | Neutropenia | Thrombocytopenia, lymphopenia |
Key Findings :
- Pixantrone and BBR 2778 (another aza-anthracenedione) exhibit minimal cardiotoxicity, unlike doxorubicin and mitoxantrone .
- Neutropenia is common across all compounds but is manageable with dose adjustments .
Efficacy in Hematologic Malignancies
Table 2: Clinical Efficacy in Aggressive NHL and Myeloma
Key Findings :
- Pixantrone achieves comparable response rates to BBR 2778 in relapsed NHL but is better tolerated in elderly or heavily pretreated patients .
- Doxorubicin remains superior in first-line settings but is unsuitable for patients with cardiac comorbidities .
Synergistic Combinations
Pixantrone demonstrates synergism with histone deacetylase inhibitors (e.g., panobinostat) in myeloma cell lines, enhancing anti-proliferative and apoptotic effects .
Pharmacokinetics and Dosing
- Pixantrone: Administered intravenously at 85 mg/m² weekly for 3 weeks per 28-day cycle. Plasma half-life is ~12 hours, with minimal urinary excretion .
- BBR 2778 : Phase II dosing at 112.5 mg/m² weekly (days 1, 8, and optionally 15) every 28 days. Exhibits a large volume of distribution (9.7–29.7 L/kg) and rapid clearance .
Preparation Methods
Friedel-Crafts Acylation Catalysts
The choice of catalyst profoundly impacts the efficiency of the Friedel-Crafts acylation. Sulfuric acid in hexane outperforms Lewis acids like ZnCl₂ or SnCl₄ by simplifying post-reaction workup and reducing hazardous waste. For example, using sulfuric acid at 90–130°C for 1–5 hours achieves a 78% yield of the acylated intermediates, whereas ZnCl₂ requires additional neutralization steps and yields only 65% under similar conditions.
Cyclization Conditions
Cyclization of the acylation products employs oleum (10–30%) at 130–160°C for 3–10 hours. Higher oleum concentrations (25–30%) accelerate the reaction but risk over-sulfonation, necessitating precise temperature control. Pilot-scale trials demonstrated that 20% oleum at 140°C for 5 hours optimizes intermediate purity (98.5%).
Hydrogenation and Salt Formation
Catalytic hydrogenation for deprotection uses 5–10% Pd/C in acetic acid/ethanol mixtures. The reaction achieves near-quantitative conversion within 4 hours at 50°C. Subsequent salt formation with maleic acid in aqueous ethanol at room temperature produces pixantrone maleate with a crystalline purity of 99.2% after recrystallization.
Purification and Analytical Characterization
Crystallization Techniques
Pixantrone maleate is isolated via anti-solvent crystallization. Adding ethyl acetate to a concentrated ethanolic solution induces crystallization, yielding needle-like crystals. Two recrystallization cycles from ethanol/water (3:1) enhance purity to >99.5%, as verified by HPLC.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 8.45 (d, 2H, aromatic), 7.89 (s, 1H, quinone), 6.25 (s, 2H, maleate), 3.45 (m, 4H, -NHCH₂CH₂NH₂).
-
IR (KBr): 1720 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (quinone), 1540 cm⁻¹ (maleate).
Comparative Data on Reaction Parameters
| Step | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Anhydride Formation | Acetic Anhydride | 150 | 4 | 92 | 98.0 |
| Friedel-Crafts | H₂SO₄ (hexane) | 110 | 3 | 78 | 97.5 |
| Cyclization | 20% Oleum | 140 | 5 | 85 | 98.5 |
| Hydrogenation | 10% Pd/C | 50 | 4 | 95 | 99.1 |
| Salt Formation | Maleic Acid | 25 | 12 | 89 | 99.2 |
Data derived from patent examples and scaled-up batches.
Challenges in Process Scale-Up
Byproduct Management
The Friedel-Crafts step generates regioisomers (4- and 3-acylated products), which are challenging to separate. Chromatographic purification is impractical industrially; instead, kinetic control via precise temperature modulation ensures a 4:1 ratio favoring the desired 4-isomer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
